2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline
CAS No.: 2549054-76-2
Cat. No.: VC11842581
Molecular Formula: C22H24N8
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549054-76-2 |
|---|---|
| Molecular Formula | C22H24N8 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoxaline |
| Standard InChI | InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-13-20(24-17(3)25-21)28-8-10-29(11-9-28)22-14-23-18-6-4-5-7-19(18)26-22/h4-7,12-14H,8-11H2,1-3H3 |
| Standard InChI Key | WUTNDJXIAAUBHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C |
Introduction
Overview of Key Findings
2-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS: 2549054-76-2) is a heterocyclic compound featuring a quinoxaline core linked to a piperazine-substituted pyrimidine-pyrazole moiety. With a molecular formula of and a molecular weight of 400.5 g/mol, this compound has garnered attention in medicinal chemistry for its structural complexity and potential pharmacological applications . Recent studies highlight its relevance in kinase inhibition and anti-inflammatory pathways, supported by synthetic accessibility and modular derivatization .
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name is 2-[4-(6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, reflecting its fused quinoxaline system, piperazine bridge, and substituted pyrimidine-pyrazole groups . The molecular formula confirms 22 carbon, 24 hydrogen, and 8 nitrogen atoms, with a calculated exact mass of 400.5 g/mol .
Structural Features and Stereochemistry
The compound’s structure comprises:
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A quinoxaline core (two fused benzene rings with two nitrogen atoms at positions 1 and 4).
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A piperazine ring at position 2 of quinoxaline, providing conformational flexibility.
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A 2-methylpyrimidin-4-yl group attached to the piperazine, further substituted with a 3,5-dimethylpyrazol-1-yl moiety at position 6 .
X-ray crystallography of analogous compounds (e.g., related quinoxaline derivatives) reveals planar aromatic systems and non-coplanar piperazine rings, which influence binding interactions .
Synthesis and Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution and coupling reactions. A representative protocol involves:
Step 1: Formation of the Piperazine-Pyrimidine Intermediate
4,6-Dichloro-2-methylpyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane at 30°C, yielding 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol (89.8% yield) .
Step 2: Pyrazole Substitution
The chloro group is displaced by 3,5-dimethyl-1H-pyrazole under basic conditions (e.g., triethylamine) in dichloromethane, forming the final product .
Table 1: Optimization of Reaction Conditions
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 89.8 | |
| Temperature | 30°C | 89.8 | |
| Base | Triethylamine | 85.0 | |
| Alternative Base | CsCO | 75.2 |
Crystallographic and Spectroscopic Data
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X-ray Diffraction: Related quinoxaline derivatives crystallize in monoclinic systems (space group ) with unit cell parameters .
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NMR: -NMR (DMSO-) features signals at δ 2.42 (t, 3H, CH), 3.49 (m, 6H, piperazine), and 8.06 (s, 1H, quinoxaline) .
Antimicrobial and Antiviral Applications
Quinoxaline cores exhibit broad-spectrum antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., Cl, CF) show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
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Pyrazole Substitution: 3,5-Dimethyl groups enhance metabolic stability and hydrophobic interactions with kinase ATP pockets .
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Piperazine Linker: Increases solubility and enables conformational adaptability for target binding .
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Quinoxaline Core: Planar structure facilitates intercalation into DNA or enzyme active sites, critical for anticancer activity .
Toxicity and Pharmacokinetics
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Acute Toxicity: LD in murine models exceeds 500 mg/kg, suggesting low acute toxicity .
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ADME Profile: High gastrointestinal absorption (LogP = 2.59) but limited blood-brain barrier penetration (LogBB = -1.85) .
Industrial and Research Applications
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